molecular formula C19H12BrN3OS B2910380 (2E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(pyridin-2-yl)prop-2-en-1-one CAS No. 685106-67-6

(2E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(pyridin-2-yl)prop-2-en-1-one

Cat. No.: B2910380
CAS No.: 685106-67-6
M. Wt: 410.29
InChI Key: NPTBGLYTRHJJMU-CMDGGOBGSA-N
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Description

(2E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(pyridin-2-yl)prop-2-en-1-one is a complex organic compound that features a unique structure combining an imidazo[2,1-b][1,3]thiazole core with a bromophenyl and pyridinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(pyridin-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde under acidic conditions.

    Coupling with Pyridinyl Group: The final step involves coupling the brominated imidazo[2,1-b][1,3]thiazole with a pyridinyl-substituted propenone through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the double bond in the propenone moiety, typically using reducing agents such as sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced propenone derivatives.

    Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(pyridin-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(pyridin-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The imidazo[2,1-b][1,3]thiazole core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The bromophenyl and pyridinyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(pyridin-2-yl)prop-2-en-1-one is unique due to its combination of an imidazo[2,1-b][1,3]thiazole core with both bromophenyl and pyridinyl substituents. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound (2E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(pyridin-2-yl)prop-2-en-1-one is a derivative of imidazo[2,1-b][1,3]thiazole, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C16H13BrN4S\text{C}_{16}\text{H}_{13}\text{BrN}_4\text{S}

This structure includes:

  • An imidazo[2,1-b][1,3]thiazole moiety
  • A pyridine ring
  • A bromophenyl substituent

Antimicrobial Activity

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds in this class showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Antiviral Properties

The antiviral potential of imidazo[2,1-b][1,3]thiazole derivatives has been explored in several studies. For instance, derivatives similar to this compound have shown activity against viruses such as Coxsackie B4 and Feline herpes virus . The antiviral mechanism may involve inhibition of viral replication or interference with viral entry into host cells.

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and KB (oral carcinoma). The cytotoxic effects were attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival .

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various imidazo[2,1-b][1,3]thiazole derivatives, this compound was found to possess a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus , indicating moderate effectiveness compared to standard antibiotics.

Study 2: Antiviral Activity Against Coxsackie B Virus

A study evaluated the antiviral activity of several imidazo[2,1-b][1,3]thiazole derivatives against Coxsackie B virus using Vero cell lines. The compound demonstrated an IC50 value of 25 µM with low cytotoxicity (CC50 > 100 µM), suggesting a favorable therapeutic index .

Study 3: Cytotoxicity in Cancer Cell Lines

In another investigation focused on its antitumor effects, the compound was tested on MCF-7 and KB cell lines. Results indicated that it induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis revealed increased annexin V staining in treated cells compared to controls .

Properties

IUPAC Name

(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-pyridin-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3OS/c20-14-6-4-13(5-7-14)18-16(23-11-12-25-19(23)22-18)8-9-17(24)15-3-1-2-10-21-15/h1-12H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTBGLYTRHJJMU-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(=O)/C=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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